molecular formula C12H21NO3 B2909076 tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate CAS No. 2089704-37-8

tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B2909076
CAS No.: 2089704-37-8
M. Wt: 227.304
InChI Key: UWJPQWOKWMJMHY-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate (CAS: 1934950-79-4) is a spirocyclic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . Its structure features a bicyclic system where a piperidine ring is fused to an oxolane ring via a spiro carbon atom. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the secondary amine, enhancing stability during synthetic processes .

This compound is recognized as a bioisostere of pipecolic acid, a non-proteinogenic amino acid, and has gained prominence in drug design due to its three-dimensional (3D) structure. The "escape from flatland" concept underscores its utility in improving pharmacokinetic properties, such as solubility, metabolic stability, and target selectivity, compared to planar aromatic scaffolds . For example, replacing the piperidine fragment in Bupivacaine with this spirocyclic analog reduced toxicity by fivefold while maintaining comparable activity .

Key Physical Properties (predicted):

  • Density: 1.10 g/cm³
  • Boiling Point: 315.8°C
  • pKa: -0.84 .

Synthesis: Scalable routes involve functionalizing spirocyclic precursors via nucleophilic substitution or cyclization reactions. One protocol reported a 91.1% yield for tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (3b) using optimized reaction conditions .

Properties

IUPAC Name

tert-butyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)9-12(8-13-9)4-6-15-7-5-12/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJPQWOKWMJMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2(CCOCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a suitable reagent under controlled conditions. One common method includes the use of a Zn/Cu couple and trichloroacetyl chloride in a solvent such as t-BuOMe (tert-butyl methyl ether). The reaction is carried out under nitrogen atmosphere at a temperature of around 15°C, followed by stirring at room temperature overnight .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point/State Yield (%)
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate C₁₂H₂₁NO₃ 227.3 Oxygen (7-oxa) - 91.1
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) C₁₃H₂₃NO₂S 257.39 Sulfur (7-thia) 69–70°C (solid) 78
tert-Butyl 7-methylene-1-azaspiro[4.4]nonane-1-carboxylate (4y) C₁₄H₂₃NO₂ 237.34 Methylene Oil 68
tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate C₁₃H₂₃NO₃ 241.33 Hydroxyl - -
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride C₉H₁₆ClNO₃ 221.68 Methyl ester - -

Key Observations :

Ring Size and Strain: The target compound has a [3.5] spiro system, while analogs like 20k and 4y feature [4.4] systems. Smaller rings increase steric strain but enhance conformational rigidity, favoring receptor binding .

Functional Group Impact :

  • The 7-hydroxy derivative introduces polarity, enhancing water solubility but requiring protection during synthesis .
  • The methylene group in 4y adds unsaturation, influencing reactivity in further functionalization .

Table 3: Toxicity and Hazards

Compound Hazards (GHS Classification) Key Applications Reference
This compound Not explicitly reported Bupivacaine analogs
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate H302 (oral toxicity), H315/H319 (irritant) Lab intermediate
tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate - PARP-1 inhibitor precursor

Critical Notes:

  • The target compound’s lower toxicity in Bupivacaine analogs highlights its therapeutic advantage over piperidine derivatives .
  • Diazaspiro derivatives (e.g., 2-oxo) exhibit higher acute toxicity, necessitating stringent safety protocols .

Biological Activity

tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate, also known by its CAS number 240401-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological evaluations, and relevant case studies that highlight its pharmacological potential.

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3 with a molecular weight of approximately 227.30 g/mol. It features a spirocyclic structure that contributes to its unique biological interactions. The compound has three hydrogen bond acceptors and is classified as harmful if swallowed or in contact with skin, indicating potential toxicity at certain dosages .

PropertyValue
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
CAS Number240401-27-8
H-bond Acceptors3
H-bond Donors0

Research indicates that compounds within the spirocyclic class, including tert-butyl 7-oxa-2-azaspiro[3.5]nonane derivatives, may act as GPR119 agonists. GPR119 is a G protein-coupled receptor implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment . The structural modifications in these compounds can significantly influence their efficacy and selectivity towards this receptor.

Pharmacological Studies

A study conducted on various derivatives of the 7-azaspiro[3.5]nonane series demonstrated that certain modifications led to enhanced GPR119 agonistic activity. Specifically, compound 54g was noted for its favorable pharmacokinetic profile and glucose-lowering effects in diabetic rat models . This suggests that this compound could be a promising candidate for further development in diabetes management.

Case Studies

  • Diabetes Management : In a pharmacological evaluation involving diabetic rats, the administration of spirocyclic compounds resulted in significant reductions in blood glucose levels, indicating their potential as therapeutic agents for type 2 diabetes .
  • Toxicity Assessments : Toxicological studies have highlighted the compound's harmful effects upon ingestion or dermal contact, necessitating careful handling and further investigation into its safety profile .

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